N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C18H10ClF3N4O2S and its molecular weight is 438.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 438.0165089 g/mol and the complexity rating of the compound is 695. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis .
Mode of Action
It is known to contribute to thede novo mitochondrial thymidylate biosynthesis pathway . This suggests that it might inhibit the function of Thymidylate synthase, thereby affecting DNA synthesis.
Biochemical Pathways
The compound affects the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is crucial for the synthesis of thymidine monophosphate (dTMP), a necessary building block for DNA. By affecting this pathway, the compound could potentially influence cell proliferation and survival.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N4O2S/c19-11-4-3-9(18(20,21)22)6-12(11)25-13(27)7-26-8-24-14-10-2-1-5-23-16(10)29-15(14)17(26)28/h1-6,8H,7H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDQAXHAFZWMOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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